

A Comprehensive Technical Guide to the Antiinflammatory Agent Celecoxib

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This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.

Chemical Structure and Physicochemical Properties

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the diaryl-substituted pyrazole class.[1] Its chemical structure is characterized by a central pyrazole ring, a trifluoromethyl group, and a p-tolyl group at positions 3 and 5, respectively. A 4-sulfamoylphenyl group is attached to the nitrogen at position 1 of the pyrazole ring.[2][3] This sulfonamide moiety is crucial for its selective binding to the COX-2 enzyme.[2][4]

Chemical Identifiers

• IUPAC Name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1yl]benzenesulfonamide[3]

CAS Number: 169590-42-5[5]

Molecular Formula: C₁₇H₁₄F₃N₃O₂S[5]

Physicochemical Data Summary



Property	Value	Source(s)
Molecular Weight	381.37 g/mol	[3]
Appearance	White to off-white crystalline powder	[3]
Melting Point	157-159°C	[3][6]
Water Solubility	7 mg/L (at pH 7 and 40°C)	[6][7]
рКа	~11	[7]
Solubility	Soluble in methanol, ethanol, and DMSO	[3]

Pharmacokinetic Properties Summary

Property	Value	Source(s)
Plasma Protein Binding	~97% (primarily to albumin)	[3][8]
Peak Plasma Concentration (Cmax)	705 ng/mL (single 200 mg dose)	[4][9]
Time to Peak Plasma Concentration (Tmax)	~3 hours	[9][10]
Apparent Volume of Distribution (Vss/F)	~429 L	[8]
Metabolism	Primarily by CYP2C9 in the liver	[3][8]
Biological Half-life	~11 hours	[3]

Mechanism of Action: Selective COX-2 Inhibition

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][8] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.

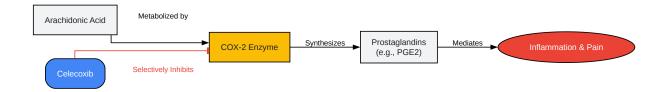


[4][10] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function, COX-2 is inducible and its expression is upregulated during inflammation. [2][8]

Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but not in COX-1.[2][4] This selective inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins that mediate pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][8] Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[2]

Beyond inflammation, Celecoxib has demonstrated anti-cancer effects.[2][10] These are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. [10]

Signaling Pathway of Celecoxib's Anti-inflammatory Action



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Selective inhibition of the COX-2 pathway by Celecoxib.

Experimental Protocols

A common synthetic route to Celecoxib involves a two-step process: a Claisen condensation followed by a cyclo-condensation reaction.[11]

Step 1: Claisen Condensation to form 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione

• To a solution of 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., methanol), add a base such as sodium methoxide.[11]

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- Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to allow for the condensation to occur.[11]
- Upon completion, neutralize the reaction with an acid (e.g., hydrochloric acid) and extract the dione product with an organic solvent.[11]
- Purify the product using standard techniques such as column chromatography or recrystallization.[11]

Step 2: Cyclo-condensation to form Celecoxib

- Dissolve the dione product from Step 1 in a suitable solvent like ethanol.[11]
- Add 4-sulfamidophenylhydrazine hydrochloride to the solution.[11]
- Reflux the reaction mixture for several hours (e.g., 4-8 hours).[11]
- Cool the reaction mixture to allow for the precipitation of Celecoxib.[11]
- Collect the solid product by filtration, wash with a cold solvent, and dry to yield Celecoxib.[11]

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[12][13]

Materials:

- Human recombinant COX-2 enzyme
- COX Assay Buffer
- COX Probe (e.g., a fluorogenic substrate)
- COX Cofactor
- Arachidonic Acid (substrate)
- Celecoxib (as a positive control)
- Test compounds



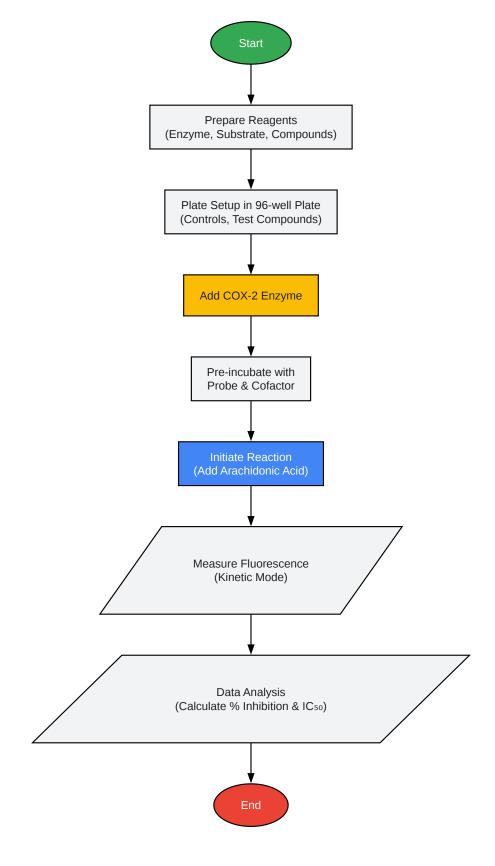
- 96-well microplate
- Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

- Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, cofactor, and arachidonic acid in COX assay buffer as per the manufacturer's instructions.[12]
- Compound Preparation: Prepare serial dilutions of the test compounds and Celecoxib in a suitable solvent (e.g., DMSO).[12]
- Assay Setup: In a 96-well plate, add the following to designated wells:
 - Enzyme Control: COX Assay Buffer.
 - Inhibitor Control: Celecoxib solution.
 - Test Compound: Test compound solutions.[13]
- Enzyme Addition: Add the COX-2 enzyme solution to all wells except for a no-enzyme control.
- Pre-incubation: Add the cofactor and probe to all wells. Incubate the plate for a short period (e.g., 10-15 minutes) at 25°C, protected from light, to allow the inhibitors to interact with the enzyme.[14]
- Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[12]
- Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.[12][13]
- Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Calculate the IC₅₀ value for each compound.[13]

Experimental Workflow for COX-2 Inhibition Assay





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A typical workflow for a fluorometric COX-2 inhibition assay.

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This protocol describes a general approach for evaluating the anti-inflammatory effects of Celecoxib in a rat model of induced inflammation, such as osteoarthritis or smoke-induced lung inflammation.[15][16]

Animals:

Male Sprague-Dawley rats.[15]

Procedure:

- Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
- Induction of Inflammation: Induce inflammation using a suitable model. For example:
 - Osteoarthritis Model: Anterior cruciate ligament transection and partial medial meniscectomy.[16]
 - Lung Inflammation Model: Exposure to cigarette smoke.[15]
- Grouping and Treatment: Randomly divide the animals into groups:
 - Control group (no inflammation, vehicle treatment).
 - Inflammation model group (vehicle treatment).
 - Celecoxib-treated group (inflammation model + Celecoxib administration, e.g., 100 mg/kg, p.o.).[14]
- Treatment Period: Administer Celecoxib or the vehicle daily for the duration of the study (e.g., several weeks).[15][16]
- Assessment of Inflammation: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., knee joints, lung tissue) and biological fluids (e.g., serum, synovial fluid).[15][17]
- Analysis:



- Histopathology: Evaluate tissue morphology and signs of inflammation (e.g., inflammatory cell infiltration, cartilage degeneration) using staining techniques like H&E.[15][16]
- Biochemical Markers: Measure the levels of pro-inflammatory mediators such as prostaglandins (PGE₂), cytokines (IL-6, TNF-α), and enzymes (iNOS, COX-2) in tissue homogenates or biological fluids using ELISA or Western blotting.[15][17]
- Statistical Analysis: Compare the results between the different groups using appropriate statistical tests (e.g., ANOVA) to determine the efficacy of Celecoxib in reducing inflammation.

Quantitative Data on Biological Activity

In Vitro COX Inhibition

Enzyme	IC₅₀ Value	Assay Type	Source(s)
Human COX-2	40 nM	In vitro enzyme assay	[14]
Human COX-2	50 nM	LC-MS/MS based assay	[18]
Ovine COX-1	30 μΜ	LC-MS/MS based assay	[18]

In Vivo Anti-inflammatory Effects

A study on a rat model of smoke-induced emphysema demonstrated that Celecoxib treatment significantly:

- Inhibited the increase in interalveolar wall distance.[15]
- Reduced pulmonary inflammation and inflammatory cell infiltration.[15]
- Decreased serum nitric oxide (NO) production.[15]
- Inhibited the expression of iNOS and COX-2 in lung tissue.[15]
- Reduced the production of PGE₂ in lung tissue.[15]



In a study on patients with inflammatory arthritis, Celecoxib treatment (100 mg b.i.d.) led to a significant decrease in both synovial fluid and serum levels of Interleukin-6 (IL-6).[17]

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